Cas no 80304-48-9 ((1-Cyclohexyl-1H-imidazol-5-yl)methanol)

(1-Cyclohexyl-1H-imidazol-5-yl)methanol is a versatile heterocyclic compound featuring a cyclohexyl-substituted imidazole core with a hydroxymethyl functional group at the 5-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The hydroxymethyl group offers a handle for further derivatization, enabling the formation of esters, ethers, or other functionalized derivatives. Its cyclohexyl moiety enhances lipophilicity, potentially improving bioavailability in drug design. The compound's stability under standard conditions facilitates handling and storage. It is particularly useful in medicinal chemistry for the development of targeted bioactive molecules, where the imidazole scaffold contributes to hydrogen bonding and metal coordination properties.
(1-Cyclohexyl-1H-imidazol-5-yl)methanol structure
80304-48-9 structure
Product Name:(1-Cyclohexyl-1H-imidazol-5-yl)methanol
CAS No:80304-48-9
MF:C10H16N2O
MW:180.246842384338
MDL:MFCD08060036
CID:1086996
PubChem ID:329775278
Update Time:2025-10-30

(1-Cyclohexyl-1H-imidazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-Cyclohexyl-1H-imidazol-5-yl)methanol
    • (3-cyclohexylimidazol-4-yl)methanol
    • (1-cyclohexyl-1H-imidazol-5-yl)methanol(SALTDATA: FREE)
    • 1-cyclohexyl-5-hydroxymethylimidazole
    • WLUAESWSQMVJSC-UHFFFAOYSA-N
    • CS-0357083
    • AKOS006282769
    • 80304-48-9
    • SCHEMBL11397041
    • MFCD08060036
    • (1-Cyclohexyl-1H-imidazol-5-yl)methanol, AldrichCPR
    • DTXSID80608821
    • BS-36175
    • DA-18704
    • CHEMBRDG-BB 4016576
    • MDL: MFCD08060036
    • Inchi: 1S/C10H16N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2
    • InChI Key: WLUAESWSQMVJSC-UHFFFAOYSA-N
    • SMILES: OCC1=CN=CN1C1CCCCC1

Computed Properties

  • Exact Mass: 180.12600
  • Monoisotopic Mass: 180.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • Density: 1.2
  • Boiling Point: 395.6°C at 760 mmHg
  • Flash Point: 193°C
  • Refractive Index: 1.604
  • PSA: 38.05000
  • LogP: 1.88060

(1-Cyclohexyl-1H-imidazol-5-yl)methanol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

(1-Cyclohexyl-1H-imidazol-5-yl)methanol Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(1-Cyclohexyl-1H-imidazol-5-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:80304-48-9)(1-Cyclohexyl-1H-imidazol-5-yl)methanol
Order Number:A1179120
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:41
Price ($):169.0
Email:sales@amadischem.com

Additional information on (1-Cyclohexyl-1H-imidazol-5-yl)methanol

Research Briefing on (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) in Chemical Biology and Pharmaceutical Applications

The compound (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide a comprehensive overview of the current state of research, highlighting key advancements and future directions.

Recent studies have explored the synthetic pathways for (1-Cyclohexyl-1H-imidazol-5-yl)methanol, with a particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves the efficiency of the synthesis process. This method employs a palladium-catalyzed cross-coupling reaction, which not only enhances the yield but also reduces the formation of by-products. The study reported a yield of 85% under optimized conditions, marking a substantial improvement over traditional methods.

In terms of biological activity, (1-Cyclohexyl-1H-imidazol-5-yl)methanol has demonstrated promising results as a modulator of specific enzymatic pathways. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 identified the compound as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is implicated in inflammatory diseases. The researchers conducted in vitro assays showing an IC50 value of 0.8 µM, suggesting high potency. Furthermore, molecular docking studies revealed that the compound binds effectively to the active site of COX-2, providing a structural basis for its inhibitory activity.

The potential therapeutic applications of (1-Cyclohexyl-1H-imidazol-5-yl)methanol extend beyond inflammation. A recent preclinical study investigated its efficacy in cancer models, particularly in relation to its ability to induce apoptosis in tumor cells. The findings, published in Cancer Research, indicated that the compound selectively targets cancer cells with minimal toxicity to normal cells. Mechanistic studies suggested that this selectivity is due to the compound's interaction with specific signaling pathways involved in cell proliferation and survival. These results position (1-Cyclohexyl-1H-imidazol-5-yl)methanol as a promising candidate for further development in oncology.

Despite these advancements, challenges remain in the development of (1-Cyclohexyl-1H-imidazol-5-yl)methanol as a therapeutic agent. Pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability. A 2023 study in Drug Metabolism and Disposition highlighted the need for structural modifications to improve these properties. Researchers are currently exploring derivatives of the compound to address these limitations while retaining its biological activity. This iterative approach is expected to yield more drug-like molecules with enhanced therapeutic potential.

In conclusion, (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS: 80304-48-9) represents a compelling area of research in chemical biology and pharmaceutical science. Its unique structural features, combined with its demonstrated biological activities, make it a valuable scaffold for drug discovery. Ongoing studies are focused on optimizing its synthesis, elucidating its mechanism of action, and improving its pharmacokinetic properties. As research progresses, this compound is likely to play an increasingly important role in the development of novel therapeutics for inflammation, cancer, and potentially other diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80304-48-9)(1-Cyclohexyl-1H-imidazol-5-yl)methanol
A1179120
Purity:99%
Quantity:5g
Price ($):169.0
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